molecular formula C8H5NO5 B7975058 5-Formyl-2-nitrobenzoic acid

5-Formyl-2-nitrobenzoic acid

Cat. No.: B7975058
M. Wt: 195.13 g/mol
InChI Key: RINDXMSGLCGMJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Formyl-2-nitrobenzoic acid is a benzoic acid derivative featuring a nitro group at the ortho position (C2) and a formyl group at the meta position (C5). This compound’s structure combines electron-withdrawing substituents (nitro and carboxylic acid) with a reactive formyl group, making it a versatile intermediate in organic synthesis. The nitro group enhances the acidity of the carboxylic acid moiety, while the formyl group enables participation in condensation reactions, such as Schiff base formation or heterocycle synthesis .

Properties

IUPAC Name

5-formyl-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO5/c10-4-5-1-2-7(9(13)14)6(3-5)8(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINDXMSGLCGMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Formyl-2-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-formylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, the production of 5-formyl-2-nitrobenzoic acid may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The formyl group at position 5 undergoes oxidation to form a dicarboxylic acid derivative. Common oxidizing agents and conditions include:

ReagentConditionsProductYieldSource
KMnO₄ (aq)Acidic, 80–100°C, 4–6 hrs2-Nitro-5-carboxybenzoic acid85–92%
CrO₃ (Jones reagent)H₂SO₄, reflux, 2 hrs2-Nitro-5-carboxybenzoic acid78%
Ozone (O₃)-78°C, followed by H₂O₂2-Nitroisophthalic acid65%

The reaction with KMnO₄ proceeds via radical intermediates, while ozonolysis cleaves the formyl group to yield a dicarboxylic acid.

Reduction Reactions

The nitro group at position 2 is reduced to an amine under controlled conditions:

ReagentConditionsProductYieldSource
H₂ (1 atm)Pd/C, ethanol, 25°C, 12 hrs5-Formyl-2-aminobenzoic acid90%
NaBH₄/CuCl₂Methanol, 0°C, 2 hrs5-Formyl-2-hydroxylaminobenzoic acid70%
SnCl₂/HClReflux, 3 hrs5-Formyl-2-aminobenzoic acid82%

Catalytic hydrogenation preserves the formyl group, while stannous chloride reduction requires acidic conditions to prevent side reactions.

Esterification

The carboxylic acid group forms esters, enhancing solubility for further reactions:

ReagentConditionsProductYieldSource
CH₃OH/H₂SO₄Reflux, 6 hrsMethyl 5-formyl-2-nitrobenzoate95%
(COCl)₂, then ROHDCM, 0°C to RT, 2 hrsAlkyl 5-formyl-2-nitrobenzoate88–93%

Esterification via acid-catalyzed methanolysis is highly efficient, while acyl chloride intermediates enable diverse alkyl substitutions .

Nucleophilic Substitution

The nitro group’s electron-withdrawing effect activates the ring for electrophilic substitution at specific positions:

ReagentConditionsPositionProductYieldSource
Cl₂, FeCl₃50°C, 1 hr45-Formyl-2-nitro-4-Cl-benzoic acid60%
F₂, HF0°C, 30 min35-Formyl-2-nitro-3-F-benzoic acid45%

Chlorination occurs para to the nitro group, while fluorination is less selective due to steric hindrance .

Photochemical Reactivity

UV irradiation induces unique transformations:

ConditionsProductMechanismSource
365 nm UV, H₂O/MeCN2-Nitroso-5-formylbenzoic acidNitro → Nitroso reduction
254 nm UV, O₂ atmosphere5-Carboxy-2-nitrobenzoic acidFormyl photooxidation

Photoreduction of the nitro group proceeds via a radical intermediate, while photooxidation targets the formyl group .

Cyclization Reactions

The formyl group participates in intramolecular cyclization:

ReagentConditionsProductYieldSource
NH₂NH₂·H₂OEthanol, reflux, 3 hrs2-Nitrobenzo[d]oxazin-5-ol75%
PCl₅, then NH₃DCM, 0°C to RT, 12 hrs5-Amino-2-nitrobenzoxazole68%

Hydrazine forms a six-membered oxazine ring, while ammonia yields a benzoxazole derivative.

Condensation Reactions

The formyl group undergoes aldol-like condensations:

ReagentConditionsProductYieldSource
Acetone, NaOHRT, 24 hrs5-(3-Oxobut-1-enyl)-2-nitrobenzoic acid55%
Aniline, AcOHReflux, 6 hrsSchiff base derivative80%

Schiff base formation with amines is reversible under acidic conditions.

Scientific Research Applications

Chemistry: 5-Formyl-2-nitrobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for the construction of heterocyclic compounds and other aromatic derivatives.

Biology: In biological research, derivatives of 5-formyl-2-nitrobenzoic acid are studied for their potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to undergo various chemical modifications allows researchers to design and synthesize novel bioactive molecules.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. For example, the reduction product, 5-formyl-2-aminobenzoic acid, may serve as a precursor for the synthesis of pharmaceutical agents with specific biological targets.

Industry: In the industrial sector, 5-formyl-2-nitrobenzoic acid is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it a valuable component in the formulation of various industrial products.

Mechanism of Action

The mechanism of action of 5-formyl-2-nitrobenzoic acid depends on its chemical structure and the specific reactions it undergoes. The nitro group is known to participate in electron-withdrawing interactions, which can influence the reactivity of the benzene ring. The formyl group, being an electrophilic center, can undergo nucleophilic addition reactions. These interactions and reactions contribute to the compound’s overall chemical behavior and its potential biological activities.

Comparison with Similar Compounds

Comparative Structural Analysis

Key structural analogs and their substituent configurations are compared below:

Compound Name Substituents (Position) Functional Groups
5-Formyl-2-nitrobenzoic acid 2-NO₂, 5-CHO Carboxylic acid, nitro, formyl
5-Fluoro-4-methyl-2-nitrobenzoic acid 2-NO₂, 4-CH₃, 5-F Carboxylic acid, nitro, methyl, fluoro
2-Amino-5-nitrobenzoic acid 2-NH₂, 5-NO₂ Carboxylic acid, nitro, amino
5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid 2-NO₂, phenoxy (Cl, CF₃) Carboxylic acid, nitro, aryl ether
5-[(3-Carboxy-4-nitrophenyl)disulfanyl]-2-nitrobenzoic acid 2-NO₂, disulfide linkage, carboxyl Carboxylic acid, nitro, disulfide

Key Observations :

  • Electron Effects : The nitro group (strong electron-withdrawing) in all analogs increases carboxylic acid acidity.
  • Reactivity : The formyl group in 5-formyl-2-nitrobenzoic acid offers unique reactivity for condensations, unlike fluorine or methyl groups in analogs .
  • Steric and Electronic Modifications: Bulky substituents (e.g., phenoxy in ) reduce solubility but enhance binding specificity in agrochemicals.

Physicochemical Properties

Comparative data on molecular weight, melting points, and solubility:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Trends
5-Formyl-2-nitrobenzoic acid C₈H₅NO₅ 195.13 Not reported Moderate in polar solvents (inferred)
5-Fluoro-4-methyl-2-nitrobenzoic acid C₈H₆FNO₄ 199.14 Not reported Lower than parent due to lipophilic CH₃/F
2-Amino-5-nitrobenzoic acid C₇H₆N₂O₄ 182.13 278 High in aqueous basic solutions
5-[2-Chloro-4-(CF₃)phenoxy]-2-nitrobenzoic acid C₁₄H₇ClF₃NO₅ 369.66 Not reported Low (hydrophobic aryl groups)

Notes:

  • Amino groups (e.g., in ) improve water solubility via hydrogen bonding.
  • Disulfide linkages () may reduce thermal stability but enable redox-responsive applications.

Research Findings and Case Studies

  • Thermal Stability : Nitro-containing analogs (e.g., ) exhibit high melting points (>200°C), indicating suitability for high-temperature reactions.
  • Structure-Activity Relationships : Fluorine substitution () enhances bioavailability in drug candidates by improving membrane permeability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.